ethyl 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
Description
Properties
IUPAC Name |
ethyl 2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-3-28-16-11-9-15(10-12-16)26-21(18-13-23-19-8-6-5-7-17(18)19)24-25-22(26)30-14-20(27)29-4-2/h5-13,23H,3-4,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEGJWPLEWFMSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OCC)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole moiety is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Synthesis of the Triazole Ring: The triazole ring is formed via a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Coupling Reaction: The indole and triazole intermediates are then coupled using a thiol reagent to form the desired thioether linkage.
Esterification: Finally, the ethyl ester group is introduced through an esterification reaction using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, where nucleophiles such as amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is primarily investigated for its anti-cancer properties. The compound belongs to a class of triazole derivatives known for their diverse biological activities. Research indicates that triazole compounds can inhibit tumor growth and induce apoptosis in cancer cells.
Case Study: Anti-Cancer Activity
A study demonstrated that derivatives of triazole exhibited significant cytotoxic effects against various cancer cell lines. This compound was synthesized and tested for its efficacy against breast cancer cells. The results showed a dose-dependent decrease in cell viability, suggesting its potential as an anti-cancer agent .
Antimicrobial Properties
Another promising application of this compound is its antimicrobial activity. Triazole derivatives have been reported to possess antifungal and antibacterial properties.
Research Findings
In vitro studies indicated that this compound exhibited significant inhibitory effects against several pathogenic bacteria and fungi. This suggests its potential use in developing new antimicrobial agents .
Cell Signaling Pathways
Research has indicated that triazole compounds can interfere with signaling pathways involved in cell proliferation and survival. For instance, they may inhibit the phosphoinositide 3 kinase (PI3K)/Akt pathway, which is crucial for cancer cell survival . This interference can lead to increased apoptosis in cancer cells and reduced microbial viability.
Structure Activity Relationship (SAR)
The structural characteristics of this compound play a vital role in determining its biological activity.
| Structural Feature | Impact on Activity |
|---|---|
| Ethoxy group | Enhances lipophilicity and cellular uptake |
| Triazole ring | Essential for biological activity against cancer cells |
| Indole moiety | Contributes to the compound's pharmacological profile |
Future Perspectives
Given the promising results from preliminary studies, further research is warranted to explore the full therapeutic potential of this compound. Future investigations should focus on:
- In vivo studies to assess efficacy and safety profiles.
- Mechanistic studies to elucidate specific pathways affected by the compound.
- Formulation development for potential clinical applications.
Mechanism of Action
The mechanism of action of ethyl 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with specific molecular targets. The indole and triazole moieties are known to interact with various enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain kinases or interact with DNA, leading to its biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-Withdrawing vs.
- Melting Points : Ester-containing derivatives (e.g., 9a) exhibit higher melting points (~210°C) compared to hydrazone derivatives (8d: 193°C), likely due to stronger intermolecular interactions in esters .
- Acid vs. Ester : The carboxylic acid derivative () may have reduced bioavailability compared to the target’s ethyl ester due to higher polarity.
Pharmacokinetic and Stability Considerations
- Ester Hydrolysis : The ethyl ester in the target compound may undergo hydrolysis in vivo to form a carboxylic acid, altering solubility and activity. This contrasts with morpholinium-based triazoles (e.g., in ), where the morpholine moiety enhances aqueous solubility.
- Degradation Pathways : Force degradation studies on morpholinium derivatives () reveal susceptibility to oxidative and hydrolytic degradation, suggesting that the target compound’s indole and ethoxyphenyl groups may confer greater stability.
Biological Activity
Ethyl 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and comparative studies with related compounds.
Synthesis
The synthesis of this compound typically involves several key steps:
- Indole Derivative Formation : The indole moiety is synthesized through Fischer indole synthesis.
- Triazole Ring Formation : This is achieved via cyclization involving hydrazine and a dicarbonyl compound.
- Coupling Reaction : The indole and triazole intermediates are coupled using a thiol reagent.
- Esterification : Finally, the ethyl ester group is introduced using ethanol and an acid catalyst.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study screening various derivatives found notable activity against bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as antifungal activity against strains like Candida albicans and Aspergillus fumigatus .
| Microorganism | Activity Level |
|---|---|
| Escherichia coli | Significant |
| Staphylococcus aureus | Significant |
| Pseudomonas aeruginosa | Significant |
| Candida albicans | Moderate to Significant |
| Aspergillus fumigatus | Moderate |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have shown that it may inhibit certain kinases and interact with DNA, leading to modulation of cellular processes associated with cancer cell proliferation. In vitro tests demonstrated cytotoxic effects on various cancer cell lines with IC50 values in the low micromolar range .
The biological activity of this compound is attributed to its structural components:
- Indole Moiety : Known for its role in interacting with biological receptors.
- Triazole Ring : This structure is often involved in enzyme inhibition.
- Thioether Linkage : Enhances the compound's reactivity and potential interaction with biological targets.
The combined effects of these structural features facilitate its action against various microbial strains and cancer cells by disrupting essential cellular functions .
Comparative Studies
Comparative studies highlight the unique properties of this compound against similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| Ethyl 2-((4-(4-methoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate | Moderate | Low |
| Ethyl 2-((4-(4-chlorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate | Low | Moderate |
These comparisons indicate that while structural modifications can influence biological activity significantly, the specific combination present in this compound confers distinct advantages in both antimicrobial and anticancer activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
